![molecular formula C10H11BrO3 B3167126 2-[2-(4-Bromophenyl)ethoxy]acetic acid CAS No. 917226-71-2](/img/structure/B3167126.png)
2-[2-(4-Bromophenyl)ethoxy]acetic acid
Übersicht
Beschreibung
“2-[2-(4-Bromophenyl)ethoxy]acetic acid” is an organic compound with the molecular weight of 259.1 . It is also known by its IUPAC name "[2- (4-bromophenyl)ethoxy]acetic acid" .
Molecular Structure Analysis
The InChI code for “2-[2-(4-Bromophenyl)ethoxy]acetic acid” is1S/C10H11BrO3/c11-9-3-1-8 (2-4-9)5-6-14-7-10 (12)13/h1-4H,5-7H2, (H,12,13) . This indicates that the compound has a bromophenyl group attached to an ethoxyacetic acid group. Physical And Chemical Properties Analysis
“2-[2-(4-Bromophenyl)ethoxy]acetic acid” appears as a powder . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Synthetic Processes
A practical synthesis method for producing key intermediates like 2-Fluoro-4-bromobiphenyl, utilized in the manufacture of non-steroidal anti-inflammatory materials, demonstrates the importance of efficient synthesis protocols in chemical research. Such methods highlight the broader context of synthesizing bromophenyl compounds, potentially including "2-[2-(4-Bromophenyl)ethoxy]acetic acid," for various applications (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental fate and treatment of chemical compounds, including the degradation of contaminants like acetaminophen in water, are crucial areas of research. Advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment provide insights into methodologies that could also apply to the degradation and environmental management of compounds like "2-[2-(4-Bromophenyl)ethoxy]acetic acid" (Qutob et al., 2022).
Biodegradation
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into the microbial degradation capabilities and pathways for various organic compounds. Understanding the microbial degradation of ETBE could provide parallels for studying the biodegradation of similar compounds, highlighting potential environmental impacts and degradation mechanisms (Thornton et al., 2020).
Safety And Hazards
The safety information for “2-[2-(4-Bromophenyl)ethoxy]acetic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSSNOVENWTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenyl)ethoxy]acetic acid | |
CAS RN |
917226-71-2 | |
| Record name | 2-[2-(4-bromophenyl)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

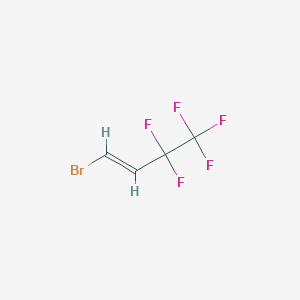
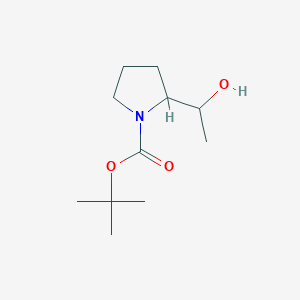
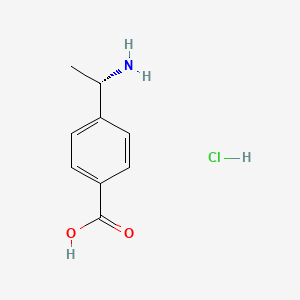
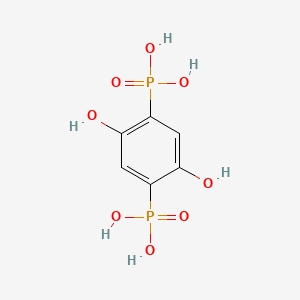
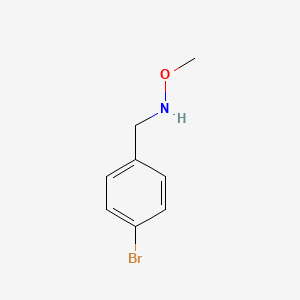
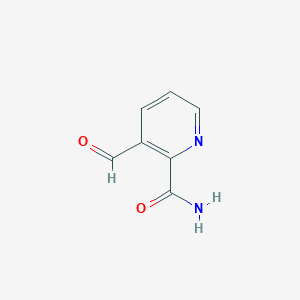
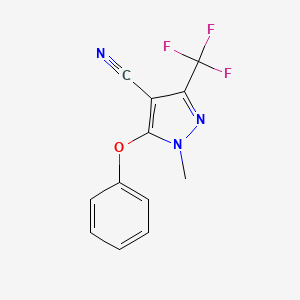
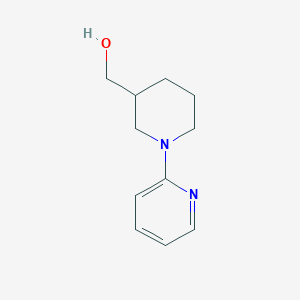
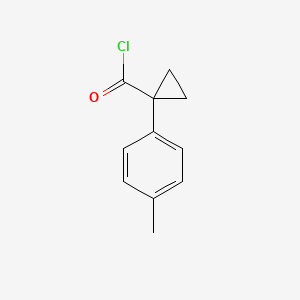
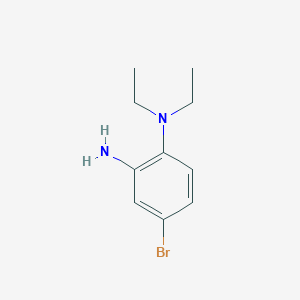
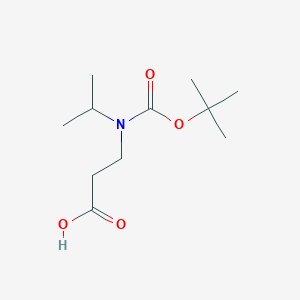
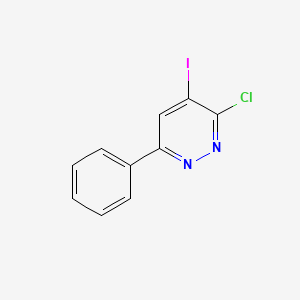
![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)
![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)